6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile
Overview
Description
6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Compound Formation
The compound has been utilized in the synthesis of various heterocyclic compounds. It reacts with alcohols and ketoximes to form dihydrofurans and with triarylphosphines to form tetrahydro-4H-chromene derivatives (Kayukova et al., 1998).
Hydrolysis Studies
Hydrolysis of this compound in different conditions results in the formation of various chemical structures, such as tetracyanocyclopropane-1-carboxylic acid and dicarboxamide, which can be significant in organic synthesis (Kayukova et al., 2007).
Corrosion Inhibition
It has been shown to exhibit significant corrosion inhibition properties. When used in acidic media, it demonstrates high inhibitory efficiency, which is valuable in materials science and engineering (Chafiq et al., 2020).
Thermoset Material Formation
This compound is used in the creation of thermoset materials. Its combination with other compounds, like diglycidyl ether of bisphenol A, has been explored to reduce shrinkage in thermosets, which is significant in polymer chemistry (González et al., 2006).
Other Chemical Reactions and Applications
- It participates in various chemical reactions such as cycloadditions and reactions with O-centered nucleophiles, showcasing its versatility in synthetic chemistry (Nakamura et al., 2003); (Kayukova et al., 2006).
Properties
IUPAC Name |
6,6-dimethyl-1-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-2,2-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-16(2)7-13(22)18(14(23)8-16)15(17(18,9-19)10-20)11-3-5-12(6-4-11)21(24)25/h3-6,15H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOQKCIUNHLJQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2(C(C2(C#N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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